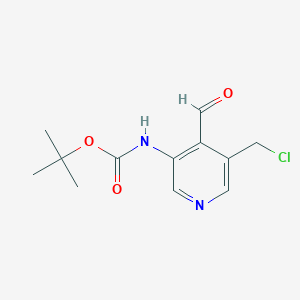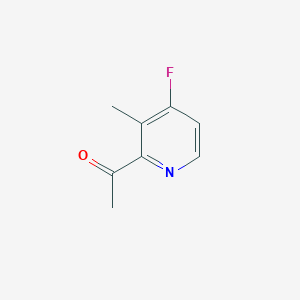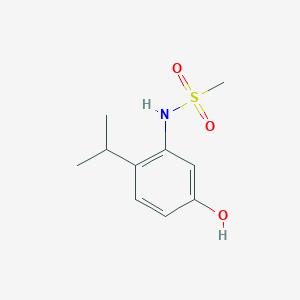
4-(Cyclopropylmethyl)-2-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-2-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride reacts with 2-(propan-2-yl)phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or as a precursor for drug development.
Industry: It can be used in the synthesis of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(cyclopropylmethyl)-2-(propan-2-yl)phenol exerts its effects depends on its interactions with molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting biological pathways. The cyclopropylmethyl and isopropyl groups may influence the compound’s hydrophobicity and overall molecular conformation, impacting its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylmethyl)phenol: Lacks the isopropyl group, which may affect its reactivity and applications.
2-(Propan-2-yl)phenol: Lacks the cyclopropylmethyl group, which may influence its biological activity and chemical properties.
4-(Cyclopropylmethyl)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol is unique due to the combination of the cyclopropylmethyl and isopropyl groups on the phenol ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)12-8-11(5-6-13(12)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
Clave InChI |
JONBPSXDFLUXHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)








